![molecular formula C17H17F3N2O2S B5522842 4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)
4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
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Description
The compound belongs to a class of chemicals with potential significance in various scientific fields, including materials science and medicinal chemistry. These molecules often feature a combination of functional groups that impart unique physical and chemical properties, making them subjects of interest for synthesis and application development.
Synthesis Analysis
The synthesis of similar thiazole derivatives involves multi-step chemical reactions, starting from basic building blocks to the final compound. Methods such as one-pot synthesis or stepwise reactions involving intermediates are common. For example, a related compound was synthesized via one-pot three-component system in an environmentally benign manner, showcasing the efficiency and adaptability of modern synthetic methods (C. Kavitha et al., 2006).
Molecular Structure Analysis
Molecular structure analyses of thiazole derivatives, including bond lengths, angles, and overall geometry, are typically conducted using techniques such as X-ray crystallography or computational methods like density functional theory (DFT). These analyses reveal the spatial arrangement of atoms within the molecule and can provide insights into its reactivity and properties. For instance, the molecular docking and quantum chemical calculations can offer profound insights into the structural aspects and potential interactions of thiazole derivatives (A. Viji et al., 2020).
Scientific Research Applications
Molecular Structure and Spectroscopy
Research into similar compounds, such as 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, highlights advanced techniques like molecular docking and quantum chemical calculations to understand their structure and spectroscopic data. Such studies often employ Density Functional Theory (DFT) to optimize molecular geometry and predict vibrational spectra, elucidating the compound's electronic structure and intramolecular charge transfer mechanisms (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Photophysical Properties
The photophysical properties of similar compounds, such as 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide, have been explored to understand their solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These studies are crucial for developing new materials with potential applications in sensing, imaging, and optoelectronics (Zhan-Xian Li, Chunhu Xu, Wei-Chuan Sun, Yan-Chun Bai, Chao Zhang, Chen-Jie Fang, & Chunhua Yan, 2009).
Synthetic Routes and Derivatives
Research on the synthesis of related compounds, like benzo[b]thiepins, outlines novel synthetic routes that provide foundational knowledge for creating diverse molecular structures with potential application in drug discovery and development. These studies often explore the reactivity of specific functional groups, enabling the design of compounds with desired biological or chemical properties (D. Reinhoudt & C. G. Kouwenhoven, 1974).
Antimicrobial Activities
The exploration of thiazoles and their fused derivatives, such as 2-ethoxy carbonyl methylene thiazol-4-one, demonstrates the potential for developing new antimicrobials. Such research assesses the compounds' efficacy against various bacterial and fungal strains, contributing to the ongoing search for novel antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, & S. Ouf, 2008).
Corrosion Inhibition
Studies on thiazole-based pyridine derivatives have evaluated their potential as corrosion inhibitors, demonstrating how organic compounds can protect metals against corrosion in acidic environments. This research has implications for materials science, particularly in the development of safer and more efficient corrosion inhibitors for industrial applications (Turuvekere K. Chaitra, K. Mohana, & H. C. Tandon, 2016).
properties
IUPAC Name |
[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-24-9-13-3-2-8-22(13)16(23)14-10-25-15(21-14)11-4-6-12(7-5-11)17(18,19)20/h4-7,10,13H,2-3,8-9H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNOPTNZDXQLEK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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